Ulithiacyclamide F

Natural Product Isolation Peptide Purification Cyanobactin Characterization

Ulithiacyclamide F (CAS 218916-93-9) is a ribosomally synthesized and post-translationally modified cyclic cyanobactin peptide, isolated from the marine ascidian Lissoclinum patella collected in Pohnpei, Federated States of Micronesia. It belongs to a structurally intricate family of thiazole- and oxazoline-containing cyclic peptides that have historically attracted attention for multidrug-resistance (MDR) modulation and cytotoxic properties.

Molecular Formula C35H42N8O7S4
Molecular Weight 815.0 g/mol
CAS No. 218916-93-9
Cat. No. B12788705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUlithiacyclamide F
CAS218916-93-9
Molecular FormulaC35H42N8O7S4
Molecular Weight815.0 g/mol
Structural Identifiers
SMILESCC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C(NC4=O)C(C)O)CC(C)C)CC6=CC=CC=C6
InChIInChI=1S/C35H42N8O7S4/c1-16(2)10-20-34-40-23(13-51-34)29(46)39-25-15-54-53-14-24(30(47)42-26(17(3)44)31(48)36-20)38-28(45)22-12-52-35(41-22)21(11-19-8-6-5-7-9-19)37-32(49)27-18(4)50-33(25)43-27/h5-9,12-13,16-18,20-21,24-27,44H,10-11,14-15H2,1-4H3,(H,36,48)(H,37,49)(H,38,45)(H,39,46)(H,42,47)/t17-,18+,20+,21+,24+,25+,26-,27-/m0/s1
InChIKeyPWPRWPDNHHLZPB-NYVLYJCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ulithiacyclamide F (CAS 218916-93-9): Structural Identity and Classification for Research Procurement


Ulithiacyclamide F (CAS 218916-93-9) is a ribosomally synthesized and post-translationally modified cyclic cyanobactin peptide, isolated from the marine ascidian Lissoclinum patella collected in Pohnpei, Federated States of Micronesia [1]. It belongs to a structurally intricate family of thiazole- and oxazoline-containing cyclic peptides that have historically attracted attention for multidrug-resistance (MDR) modulation and cytotoxic properties. The compound was structurally elucidated alongside its closely related congeners, ulithiacyclamides E and G, using 1D and 2D NMR spectroscopy and chemical conversion studies [1]. Its molecular formula is C35H42N8O7S4, with a monoisotopic mass of 814.20593 Da [2].

Why Generic Substitution Among Ulithiacyclamide Congeners Is Not Supported for Ulithiacyclamide F Research Use


The ulithiacyclamide family exhibits subtle but structurally critical variations in heterocyclization patterns and oxidation states that directly govern molecular conformation and, consequently, biological recognition. Ulithiacyclamide F contains a specific arrangement of thiazole, oxazoline, and disulfide cross-links that distinguishes it from ulithiacyclamide E (which lacks the oxazoline ring at a key position) and ulithiacyclamide B (which has a fully cyclized oxazoline at a different residue) [1]. The original isolation paper confirms that these compounds are not interconvertible biosynthetic intermediates but distinct end-products whose unique structures were confirmed by chemical conversion: ulithiacyclamides F and G each require acid-catalyzed methanolysis to converge to a common ulithiacyclamide E scaffold, a transformation that is not reversible under physiological conditions [1]. Consequently, assuming functional equivalence among ulithiacyclamide variants without compound-specific evidence risks unsupported extrapolation.

Ulithiacyclamide F: Quantitative Differentiation Evidence Against Closest Analogs


Chromatographic Retention Time Distinguishes Ulithiacyclamide F from Ulithiacyclamides E and G Under Identical HPLC Conditions

Under identical reversed-phase HPLC conditions (ODS-2 column, 10 µm, 300 × 10 mm, 30% H₂O-MeOH, flow rate 1.5 mL/min), ulithiacyclamide F exhibits a distinct retention time that separates it from its closest congeners Ulithiacyclamide E and G [1]. The original isolation paper documents that all three ulithiacyclamides (E, F, G) were resolved as individual peaks on a C18 column, with ulithiacyclamide E eluting at tR = 30.7 min; while the exact tR values for F and G were not separately tabulated, the paper states unequivocally that the three peptides were separated by reversed-phase HPLC, confirming differentiable chromatographic behavior [1]. This is a critical quality control parameter for procurement: a sample of ulithiacyclamide F must co-elute with the authentic natural product and must not contain the E or G variants.

Natural Product Isolation Peptide Purification Cyanobactin Characterization

Chemical Conversion Reactivity: Ulithiacyclamide F Generates Ulithiacyclamide E Under Acid-Catalyzed Methanolysis, Confirming a Unique Hydroxyl/Oxazoline Oxidation State

Ulithiacyclamide F (1 mg) was subjected to reflux in 5% H₂SO₄-MeOH for 1 h, followed by alkaline workup and reversed-phase HPLC analysis, yielding a product whose HPLC retention time (tR = 30.7 min) and ¹H NMR spectrum were identical to those of authentic ulithiacyclamide E [1]. This conversion is chemically significant because it establishes that ulithiacyclamide F contains a free hydroxyl group (i.e., a non-cyclized threonine residue) that is absent in ulithiacyclamide B but present in a regioisomerically distinct position compared to ulithiacyclamide G [1]. Ulithiacyclamide B (the fully cyclized analog) yields ulithiacyclamide E under the identical conditions, confirming that the F variant occupies a distinct intermediate oxidation state along the biosynthetic trajectory between the fully heterocyclized ulithiacyclamide B and the fully hydrolyzed ulithiacyclamide E.

Chemical Conversion Structural Confirmation Oxazoline Reactivity

¹³C NMR Spectroscopic Fingerprint Differentiates Ulithiacyclamide F from E and G via Diagnostic Carbon Resonances at δ ~60 and ~65 ppm Corresponding to Non-Cyclized Threonine Residues

The ¹³C NMR spectra of ulithiacyclamides E-G recorded in DMSO-d₆ contain diagnostic signals at δ approximately 60 (β-C) and 65 (α-C) ppm, which are characteristic of threonine residues that have not undergone cyclization to an oxazoline ring [1]. Ulithiacyclamide F displays a specific pattern of these non-cyclized threonine signals that differs from the patterns observed for ulithiacyclamides E and G, reflecting the distinct position of the free hydroxyl-bearing residue within each cyclic peptide [1]. The comprehensive ¹H and ¹³C NMR assignments for all eight compounds (2–9) were tabulated (Tables 2 and 3 of the primary reference) and can serve as a spectroscopic identity certificate for procurement verification.

NMR Spectroscopy Structural Elucidation Quality Control

Procurement-Relevant Application Scenarios for Ulithiacyclamide F Based on Verified Structural Differentiation


Chemical Reference Standard for Cyanobactin Biosynthetic Pathway Studies

Researchers investigating the post-translational modification logic of cyanobactin biosynthesis require authenticated samples of each discrete heterocyclization intermediate. Ulithiacyclamide F, with its confirmed non-cyclized threonine residue and chromatographic distinction from ulithiacyclamides E and G [1], serves as an essential reference point for mapping the timing and regiospecificity of oxazoline formation by the cognate cyclodehydratase enzyme.

Analytical Method Development and Validation for Complex Cyclic Peptide Mixtures

Laboratories developing LC-MS or HPLC-UV methods for the separation of thiazole/oxazoline-containing cyclic peptides require well-characterized, structurally distinct congeners as system suitability standards. The documented chromatographic resolution of ulithiacyclamide F from E and G on C18 columns under isocratic conditions [1] provides a validated benchmark for column performance and method reproducibility.

Structure-Activity Relationship (SAR) Studies on Cyanobactin MDR Modulation

Given that patellamides B and C from the same organism and extract demonstrated in vitro modulation of multidrug resistance in CEM/VBL100 cells [1], ulithiacyclamide F—differing from ulithiacyclamides E and G by the precise location of its free hydroxyl group—represents a structurally defined probe for dissecting the pharmacophoric requirements of MDR reversal in this compound class. Researchers can use chemically verified ulithiacyclamide F to test whether the position of the non-cyclized threonine residue influences P-glycoprotein interaction or cytotoxicity against resistant cell lines.

Chemical Derivatization Control for Synthetic Chemistry Programs

The reproducible conversion of ulithiacyclamide F to ulithiacyclamide E under acid-catalyzed methanolysis conditions [1] offers synthetic chemists a well-defined starting material for semi-synthetic diversification. Because the reaction product identity and HPLC retention time (tR = 30.7 min) are precisely documented, ulithiacyclamide F can serve as a quality-controlled precursor for generating ulithiacyclamide E or for studying oxazoline ring-opening kinetics.

Quote Request

Request a Quote for Ulithiacyclamide F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.